molecular formula C24H20FN3O3S2 B2452780 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-10-0

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2452780
CAS RN: 850910-10-0
M. Wt: 481.56
InChI Key: BCUALIKGYGICGZ-SHHOIMCASA-N
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Description

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

The compound, closely related to benzothiazoles and dihydroisoquinolin, has been investigated for its potential biological and pharmacological properties. A study focused on the synthesis of bioactive molecules incorporating fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole moieties. These compounds, containing various functional groups, were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis involved condensation reactions facilitated by specific reagents and conditions, with the compounds' identities confirmed through spectral data (Patel et al., 2009).

Antimicrobial Activity

Further research into fluoro-substituted sulphonamide benzothiazoles, comprising thiazole for antimicrobial screening, highlights the therapeutic potential of these compounds. The study synthesized novel compounds and evaluated their antimicrobial activity. This research underscores the significant biodynamic properties of fluorobenzenes and 2-substituted benzothiazoles, aiming to identify potent biodynamic agents through the synthesis of novel compounds and their pharmacological evaluation (Jagtap et al., 2010).

Analgesic Activity

Another study delved into the synthesis and analgesic activity of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety. This research involved several steps, including the preparation of key intermediates and the synthesis of various derivatives, which were then screened for their analgesic properties. The study provides insights into the structure-activity relationship and the potential therapeutic applications of these compounds (Saad et al., 2011).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-27-21-11-8-19(25)14-22(21)32-24(27)26-23(29)17-6-9-20(10-7-17)33(30,31)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUALIKGYGICGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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